1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene 1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene
Brand Name: Vulcanchem
CAS No.: 114646-05-8
VCID: VC20866600
InChI: InChI=1S/C14H24N2S2/c1-13(2)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18-17-13/h9-12H,5-8H2,1-4H3/t11-,12?/m1/s1
SMILES: CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C
Molecular Formula: C14H24N2S2
Molecular Weight: 284.5 g/mol

1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene

CAS No.: 114646-05-8

Cat. No.: VC20866600

Molecular Formula: C14H24N2S2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene - 114646-05-8

Specification

CAS No. 114646-05-8
Molecular Formula C14H24N2S2
Molecular Weight 284.5 g/mol
IUPAC Name (8aR)-3,3,6,6-tetramethyl-8a,9,10,11,12,12a-hexahydro-4,5,1,8-benzodithiadiazecine
Standard InChI InChI=1S/C14H24N2S2/c1-13(2)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18-17-13/h9-12H,5-8H2,1-4H3/t11-,12?/m1/s1
Standard InChI Key WCSIDOQPWXODDH-JHJMLUEUSA-N
Isomeric SMILES CC1(C=N[C@@H]2CCCCC2N=CC(SS1)(C)C)C
SMILES CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C
Canonical SMILES CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator